- Process for preparation of main ring of quinolone, China, , ,

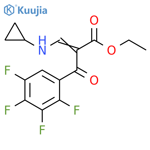

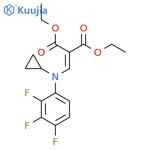

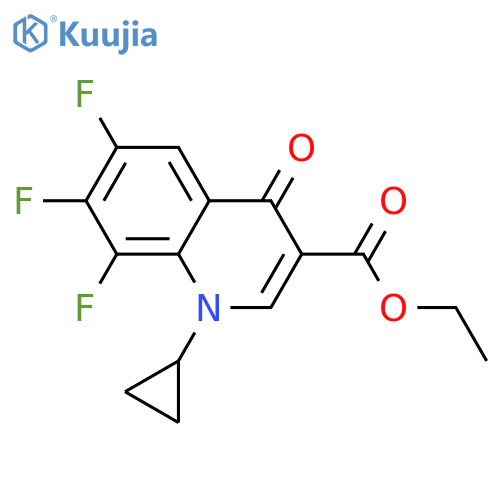

Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)

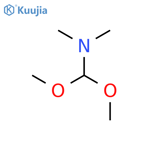

94242-51-0 structure

Produktname:1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

CAS-Nr.:94242-51-0

MF:C15H12F3NO3

MW:311.25589466095

CID:752356

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

- 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID

- 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester

- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate

- 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester

- ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

- Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Moxifloxacin Impurity 1

- Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

-

- Inchi: 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3

- InChI-Schlüssel: FGICMAMEHORFNK-UHFFFAOYSA-N

- Lächelt: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC

Berechnete Eigenschaften

- Genaue Masse: 311.07700

Experimentelle Eigenschaften

- PSA: 48.30000

- LogP: 2.93040

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | C988795-50mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 50mg |

$322.00 | 2023-05-18 | ||

| TRC | C988795-250mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 250mg |

$1355.00 | 2023-05-18 | ||

| Chemenu | CM328528-10g |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 10g |

$3077 | 2024-07-19 | |

| 1PlusChem | 1P00GXY5-100mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 100mg |

$528.00 | 2024-04-19 | |

| A2B Chem LLC | AH89693-25mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 25mg |

$159.00 | 2024-07-18 | |

| TRC | C988795-25mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 25mg |

$173.00 | 2023-05-18 | ||

| A2B Chem LLC | AH89693-100mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 100mg |

$481.00 | 2024-07-18 | |

| Chemenu | CM328528-25g |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 25g |

$6154 | 2024-07-19 | |

| TRC | C988795-10mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 10mg |

$ 81.00 | 2023-09-08 | ||

| TRC | C988795-100mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 100mg |

$603.00 | 2023-05-18 |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 6 h, reflux

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium fluoride Solvents: N-Methyl-2-pyrrolidone

Referenz

- Preparation of 3-amino-2-(het)aroylacrylic acid derivatives, Germany, , ,

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids, Federal Republic of Germany, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol

Referenz

- 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterials, Journal of Medicinal Chemistry, 1988, 31(5), 991-1001

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Referenz

- Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids, Liebigs Annalen der Chemie, 1987, (1), 29-37

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux

Referenz

- Process for the preparation of dihydroquinolone carboxylates, China, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 5 h, 90 °C

Referenz

- Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs, China, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Catalysts: Acetic anhydride

1.2 Solvents: Dimethyl sulfoxide

1.2 Solvents: Dimethyl sulfoxide

Referenz

- Diethyl Malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- 7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids, Federal Republic of Germany, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Acetic anhydride ; 2 h, 150 °C; 150 °C → 80 °C

1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C

1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C

1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C

1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C

Referenz

- Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, China, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Sodium hydride

Referenz

- Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activity, Journal of Medicinal Chemistry, 1992, 35(1), 198-200

Synthetic Routes 12

Reaktionsbedingungen

Referenz

- Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents, European Patent Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

Referenz

- Quinolinonecarboxylic acid derivatives, Japan, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 80 °C

Referenz

- 2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitors, Huaxue Xuebao, 2014, 72(8), 906-913

Synthetic Routes 15

Reaktionsbedingungen

Referenz

- Product subclass 3: enol ethers, Science of Synthesis, 2008, 32, 589-756

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Tributylamine Solvents: Toluene ; 40 °C; 1 h, 40 °C

1.2 rt

1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt

1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C

1.2 rt

1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt

1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C

Referenz

- Process for preparation of quinolone main ring compounds, China, , ,

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Magnesium chloride ; 10 - 25 °C

1.2 Reagents: Hydrochloric acid

1.3 Reagents: Acetic anhydride

1.4 Solvents: Dimethyl sulfoxide

1.2 Reagents: Hydrochloric acid

1.3 Reagents: Acetic anhydride

1.4 Solvents: Dimethyl sulfoxide

Referenz

- Diethyl malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ; 2 h, reflux

Referenz

- Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase., United States, , ,

Synthetic Routes 19

Reaktionsbedingungen

Referenz

- Preparation of pyridinylquinolones as antibacterials, European Patent Organization, , ,

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials

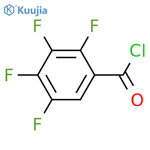

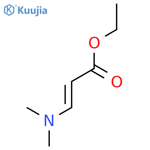

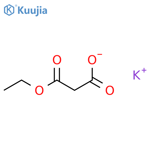

- Propanedioic acid, 2-[[cyclopropyl(2,3,4-trifluorophenyl)amino]methylene]-, 1,3-diethyl ester

- 2,3,4,5-Tetrafluorobenzoyl chloride

- 2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester

- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester

- (Z)-ethyl 3-(cyclopropylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester, (E)- (9CI)

- (dimethoxymethyl)dimethylamine

- Ethyl potassium malonate

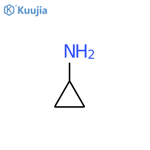

- cyclopropanamine

- Ethyl 3-(N,N-dimethylamino)acrylate

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Verwandte Literatur

-

Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

4. Caper tea

94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester) Verwandte Produkte

- 105404-65-7(Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate)

- 103460-87-3(Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate)

- 1540393-05-2(methyl(1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine)

- 1936177-82-0(5-Chloro-N-phenylpyrazin-2-amine)

- 98280-33-2(3-Pyridinol, 4-chloro-2,6-dimethyl-)

- 1337624-42-6(3-(4-chloro-2-fluorophenyl)methylpiperidine)

- 878058-80-1(2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-phenylacetamide)

- 36822-08-9(3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one)

- 2274448-28-9(Benzoic acid, 2-(2-methoxyethoxy)-6-methyl-)

- 895463-26-0(N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfanylpropanamide)

Empfohlene Lieferanten

Hubei Changfu Chemical Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

pengshengyue

Gold Mitglied

CN Lieferant

Großmenge

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Handan Zechi Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge